molecular formula C18H20N2O4 B1596669 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one CAS No. 86455-98-3

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Cat. No. B1596669
CAS RN: 86455-98-3
M. Wt: 328.4 g/mol
InChI Key: BOTXZPXSICDQHE-UHFFFAOYSA-N
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Description

The compound appears to contain a xanthenone core, which is a tricyclic system with two benzene rings fused to a central nine-membered carbocyclic ring . It also contains two dimethylaminoethylamino groups and hydroxyl and hydroxymethyl substituents. Compounds with similar structures are often used in the production of polymers with a wide range of applications .


Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been analyzed using techniques such as 1H-NMR and FTIR .


Chemical Reactions Analysis

Compounds like DMAEMA can undergo copolymerization with other monomers .


Physical And Chemical Properties Analysis

DMAEMA is a weak polybase that has interesting temperature-dependent solubility . The thermal degradation process of PDMAEMA, a polymer of DMAEMA, has been studied and found to have a two-stage character .

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of xanthen-9-one, including those with bisalkamine esters and aminoalkylamino structures, exhibit significant antiviral activity. This includes prolonging the survival of mice infected with lethal challenges of encephalomyocarditis (EMC) virus. These derivatives are effective via oral and subcutaneous administration and display broad-spectrum antiviral activity, as seen in compounds like 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride (Carr et al., 1976).

Synthesis for Fungal Applications

Xanthen-9-one derivatives have been synthesized for applications targeting fungal compounds like bikaverin. These syntheses involve complex processes starting with β-tetra-, β-tri-, and β-di-carbonyl compounds and result in products like ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate (Iijima et al., 1979).

Molecular Geometry Studies

The study of aroxyalkylaminoalcohol derivatives, which include dimethylaminoethyl groups, has revealed insights into their pharmacological action. Crystal structures of these compounds show variations in molecular conformations and intermolecular interactions, which are essential for understanding their pharmacological properties (Nitek et al., 2022).

Complex Formation with Metals

Xanthen-9-one derivatives have been used in studying the formation of metal complexes. These studies reveal how the presence of dimethylaminoethyl groups influences the spectral properties of complexes with metals like Co2+, Ni2+, and Cu2+. This research provides insights into the interaction of these molecules with metal ions and their potential applications in fields like catalysis (Basak & Kaden, 1983).

Use in Polymer Synthesis

Compounds with dimethylaminoethyl groups have been utilized in the synthesis of polymers. These compounds are integrated into polymer structures to create materials with specific properties, such as increased stability or altered physical characteristics, which can be beneficial in various industrial applications (Gormanns & Ritter, 1994).

Chemotherapy Research

Derivatives of xanthen-9-one have been evaluated for their antineoplastic (anti-cancer) activity. These compounds are studied for their potential use in chemotherapy, especially in the treatment of cancers where traditional drugs may be less effective (Zee-Cheng et al., 1979).

Safety And Hazards

Similar compounds like DMAEMA are considered hazardous. They are toxic if swallowed, inhaled, or in contact with skin. They can cause skin and eye irritation and may cause an allergic skin reaction .

Future Directions

Polymers containing DMAEMA are being studied for their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXZPXSICDQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235564
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

CAS RN

86455-98-3
Record name NSC 355184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086455983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 86455-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-4-(HYDROXYMETHYL)-9H-XANTHEN-9-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44K33VWT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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